7-Hydroxy-4-methoxymethylcoumarin, a derivative of coumarin, has been the subject of various studies due to its potential therapeutic applications. Coumarin and its derivatives, including 7-Hydroxycoumarin (7-HC), have been recognized for their anti-inflammatory, anti-oxidative, anti-tumor, and antinociceptive effects123. These compounds have been investigated in different contexts, such as their protective effects against cisplatin-induced acute kidney injury, their antinociceptive properties in animal models of pain, their growth-inhibitory effects on human malignant cell lines, and their modulation of oxidative metabolism and microbial killing by human neutrophils1234.
The renoprotective effects of 7-HC have been demonstrated in a cisplatin-induced acute kidney injury (AKI) mouse model, where it was shown to suppress renal necroptosis via the RIPK1/RIPK3/MLKL pathway and promote Sox9-mediated tubular epithelial cell proliferation1. In the context of antinociception, 7-HC has been found to inhibit neutrophil migration, cytokine release, and the production of PGE2, which are all involved in the mediation of inflammatory pain2. Additionally, 7-HC and its analogues have been shown to modulate the effector functions of human neutrophils, including the generation of superoxide anion, release of primary granule enzymes, and killing of Candida albicans4. Furthermore, 7-HC has been reported to induce apoptosis and cell cycle disturbances in human lung carcinoma cell lines, suggesting a potential mechanism for its anti-tumor activity5.
7-HC and its analogues have demonstrated growth-inhibitory effects on a variety of human malignant cell lines, including those of leukemia, melanoma, and lung carcinoma357. These effects are attributed to the compounds' ability to inhibit cell proliferation, induce cell cycle arrest, and stimulate apoptosis in certain cell lines35. The anti-cancer agent 7-methoxy-4-bromomethylcoumarin has shown high activity against leukaemia and melanoma cells, indicating the potential of coumarin derivatives in cancer therapy7.
The antinociceptive effects of 7-HC have been observed in animal models of pain, where it has been shown to control inflammatory pain by inhibiting the release of hyperalgesic cytokines and neutrophil migration2. These findings support the potential therapeutic use of 7-HC in managing pain associated with inflammation.
7-HC has been found to decrease the ability of neutrophils to generate superoxide anion and release primary granule enzymes, which are important in the body's response to infection and inflammation4. This modulation of neutrophil function suggests that 7-HC could have anti-inflammatory applications.
7-HC analogues have been studied for their ability to inhibit human cytochrome P450 2A6 (CYP2A6), an enzyme involved in the metabolism of various xenobiotics and drugs68. The structure-activity relationship analysis of these analogues has provided insights into developing selective CYP2A6 inhibitors, which could have implications for drug interactions and the metabolism of therapeutic agents6.
4-Hydroxycoumarin, a related compound, has been shown to disorganize the actin cytoskeleton in melanoma cells, leading to decreased adhesion to extracellular matrix proteins and reduced motility10. This effect on cell motility and adhesion could have implications for the treatment of metastatic cancer.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: